molecular formula C12H16N2O2 B8340013 N-[2-(dimethylamino)ethyl]-4-formylbenzamide CAS No. 58287-79-9

N-[2-(dimethylamino)ethyl]-4-formylbenzamide

Cat. No. B8340013
Key on ui cas rn: 58287-79-9
M. Wt: 220.27 g/mol
InChI Key: LMPQQMMUUWLLAJ-UHFFFAOYSA-N
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Patent
US09238656B2

Procedure details

To a solution of 4-formylbenzoic acid (24) (300 mg, 1.99 mmol) in DCM (4 mL) were added N,N-dimethylethane-1,2-diamine (193.8 mg, 2.19 mmol), HATU (911.8 mg, 2.4 mmol), NMM (505 mg, 5.0 mmol), and DMAP (24 mg, 0.199 mg) at RT. The reaction mixture was stirred at RT for 16 h. The reaction was monitored by LCMS. After 16 h, RM was washed with water and organic layer was concentrated after drying over Na2SO4. Column purification of crude material afforded pure product as oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
193.8 mg
Type
reactant
Reaction Step One
Name
Quantity
911.8 mg
Type
reactant
Reaction Step One
Name
Quantity
505 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN1CCOCC1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
193.8 mg
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
911.8 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
505 mg
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
24 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
WASH
Type
WASH
Details
RM was washed with water and organic layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
Column purification of crude material
CUSTOM
Type
CUSTOM
Details
afforded pure product as oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(CCNC(C1=CC=C(C=C1)C=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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